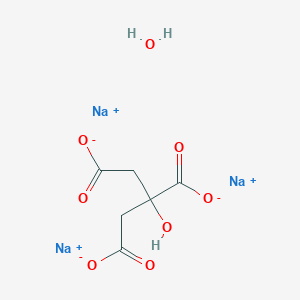
Citric acid trisodium salt hydrate, dnase, rnase and protease free, for molecular biology
Vue d'ensemble
Description
Citric acid trisodium salt hydrate is a product used in molecular biology, which is free from DNase, RNase, and protease . It is a white crystalline powder or crystal with a molecular formula of C6H5Na3O7 . It is often used in laboratories due to its properties .
Molecular Structure Analysis
The IUPAC name for citric acid trisodium salt hydrate is trisodium 2-hydroxypropane-1,2,3-tricarboxylate . The molecular formula is C6H5Na3O7 . The structure can be represented by the SMILES string [Na+].[Na+].[Na+].OC(CC([O-])=O)(CC([O-])=O)C([O-])=O .Physical And Chemical Properties Analysis
Citric acid trisodium salt hydrate appears as a white crystalline powder or crystals . It has an assay of >=99.75% on dry substance . The loss on drying is between 12% to 13% . It is soluble in water .Applications De Recherche Scientifique
Citric acid is a universal plant and animal-metabolism intermediate. It is a commodity chemical processed and widely used around the world as an excellent pharmaceutical excipient . Notably, citric acid offers assorted significant properties such as biodegradability, biocompatibility, hydrophilicity, safety, etc . Therefore, citric acid is broadly employed in many sectors including foodstuffs, beverages, pharmaceuticals, nutraceuticals, and cosmetics as a flavoring agent, sequestering agent, buffering agent, etc .
The functionality of citric acid is due to its three carboxylic groups and one hydroxyl group . These allow it to be used in many ways, including its ability to be used as a crosslinker to form biodegradable polymers and as a co-former in co-amorphous and co-crystal applications .
Food Industry
Citric acid trisodium salt is chiefly used as a food additive, usually for flavor or as a preservative . It is employed as a flavoring agent in certain varieties of club soda and is common as an ingredient in bratwurst . It is also used in commercial ready-to-drink beverages and drink mixes, contributing a tart flavor .
Pharmaceutical Industry
Citric acid trisodium salt is widely used in the pharmaceutical industry . It offers significant properties such as biodegradability, biocompatibility, hydrophilicity, safety, etc . It is used as a cross-linking, release-modifying capacity, interaction with molecules, capping and coating agent, branched polymer nanoconjugates, gas generating agent, etc .
Buffering Agent
As a conjugate base of a weak acid, citrate can perform as a buffering agent or acidity regulator, resisting changes in pH . It is used to control acidity in some substances, such as gelatin desserts .
High-Performance Liquid Chromatography
Citric acid trisodium salt has been used as a component of mobile phase buffer in high-performance liquid chromatography analysis of dorsal striatum homogenates .
Electrolyte for NiW Co-deposition
It has been used as an electrolyte for NiW co-deposition .
Continuous Renal Replacement Therapy
It is used in continuous renal replacement therapy (CRRT) as a regional citrate anticoagulation (RCA) agent .
Cosmetic Industry
Citric acid is a regular ingredient for cosmetic pH-adjustment and as a metallic ion chelator in antioxidant systems . It is used to improve the taste of pharmaceuticals such as syrups, solutions, elixirs, etc . Furthermore, free citric acid is also employed as an acidulant in mild astringent preparations .
Green Crosslinker
Citric acid is reconnoitered for multiple novel pharmaceutical and biomedical applications including as a green crosslinker . It can be utilized as an excellent substitute for pharmaceutical and biomedical applications .
Release Modifier
Citric acid is used as a release modifier in pharmaceutical applications . It can modify the release of drugs from their formulations, thereby controlling the rate at which the drug is delivered to the body .
Monomer/Branched Polymer
Citric acid can be used as a monomer or branched polymer . This allows it to be used in the creation of biodegradable polymers, which have a wide range of applications in the medical field .
Capping and Coating Agent
Citric acid can be used as a capping and coating agent . This is particularly useful in nanoparticle synthesis, where citric acid can be used to cap and stabilize the nanoparticles .
Novel Disintegrant
Citric acid is used as a novel disintegrant in pharmaceutical applications . Disintegrants are substances that are added to drug formulations that help the tablet disintegrate and release the active pharmaceutical ingredient when it comes into contact with water .
Safety And Hazards
Citric acid trisodium salt hydrate can cause serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, protective clothing, eye protection, and face protection should be worn . If it gets in the eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
trisodium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIDNTKRVKSLDB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Na3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040781 | |
| Record name | Sodium citrate tribasic hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
SOLID IN VARIOUS FORMS. | |
| Record name | SODIUM CITRATE PENTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: good | |
| Record name | SODIUM CITRATE PENTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Trisodium citrate pentahydrate | |
CAS RN |
6858-44-2 | |
| Record name | Sodium citrate tribasic hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:6:11) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM CITRATE PENTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



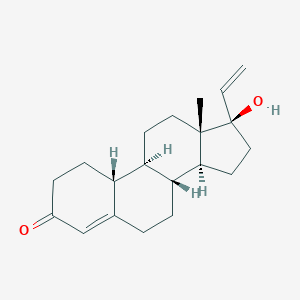
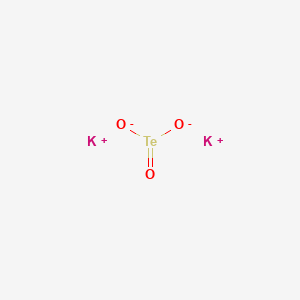







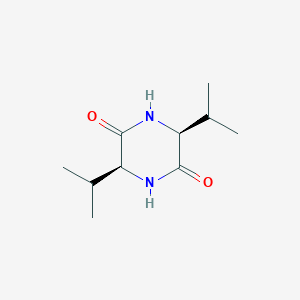
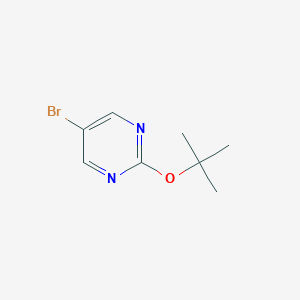
![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)

